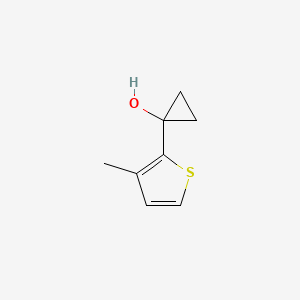
1-(3-Methylthiophen-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylthiophen-2-yl)cyclopropan-1-ol is a compound that features a cyclopropane ring substituted with a 3-methylthiophene group and a hydroxyl group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of 3-methylthiophene with a cyclopropanating agent such as diazomethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products:
Oxidation: 1-(3-Methylthiophen-2-yl)cyclopropanone.
Reduction: 1-(3-Methylthiophen-2-yl)cyclopropane.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(3-Methylthiophen-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-(3-Methylthiophen-2-yl)ethan-1-ol: Similar structure but with an ethyl chain instead of a cyclopropane ring.
1-(3-Methylthiophen-2-yl)ethanol: Similar structure but with an ethanol group instead of a cyclopropane ring.
Uniqueness: 1-(3-Methylthiophen-2-yl)cyclopropan-1-ol is unique due to its cyclopropane ring, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
1-(3-methylthiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10OS/c1-6-2-5-10-7(6)8(9)3-4-8/h2,5,9H,3-4H2,1H3 |
Clé InChI |
ITTVUCQZCDJQNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


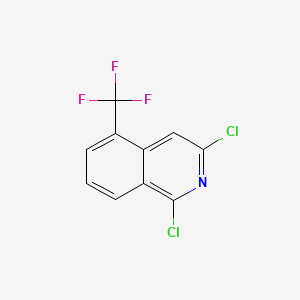
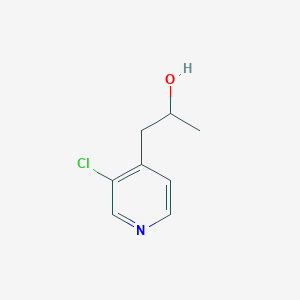
![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
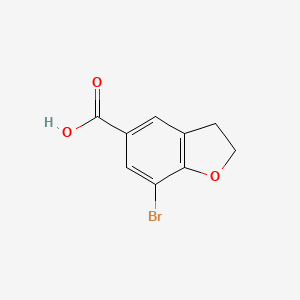


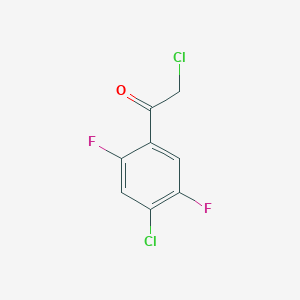
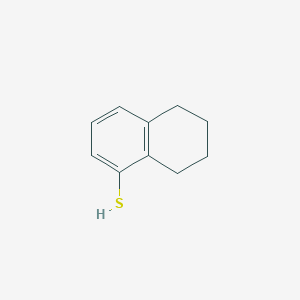
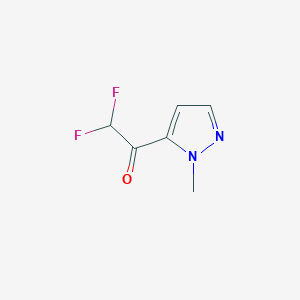




![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)
